molecular formula C22H32N2O4 B11442444 ethyl 3-{[N-(cyclohexylcarbonyl)leucyl]amino}benzoate

ethyl 3-{[N-(cyclohexylcarbonyl)leucyl]amino}benzoate

Cat. No.: B11442444
M. Wt: 388.5 g/mol
InChI Key: BRGULJXPUDQHMR-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE is an ester compound characterized by its complex structure, which includes a benzoate group, a cyclohexylformamido group, and a methylpentanamido group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE has various applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways. The cyclohexylformamido and methylpentanamido groups may contribute to its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE is unique due to its complex structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 3-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]benzoate

InChI

InChI=1S/C22H32N2O4/c1-4-28-22(27)17-11-8-12-18(14-17)23-21(26)19(13-15(2)3)24-20(25)16-9-6-5-7-10-16/h8,11-12,14-16,19H,4-7,9-10,13H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

BRGULJXPUDQHMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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